molecular formula C7H5I2NO2 B139689 3,5-Diiodo-4-hydroxybenzamide CAS No. 2315-78-8

3,5-Diiodo-4-hydroxybenzamide

Cat. No. B139689
CAS RN: 2315-78-8
M. Wt: 388.93 g/mol
InChI Key: CTSGRORCMHYJRP-UHFFFAOYSA-N
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Description

3,5-Diiodo-4-hydroxybenzamide is a biochemical compound with the molecular formula C7H5I2NO2 and a molecular weight of 388.93 . It is used for proteomics research .


Molecular Structure Analysis

The molecular structure of 3,5-Diiodo-4-hydroxybenzamide can be analyzed using NMR spectroscopy. The 1H NMR spectrum shows peaks at 7.296 (1H, br s, NH2), 7.929 (1H, br s, NH2), 8.240 (2H, s, H-2, H-6). The 13C NMR spectrum shows peaks at 86.00 (C-3, C-5), 129.63 (C-1), 138.79 (C-2, C-6), 158.03 (C-4), 164.94 (CO) .

Scientific Research Applications

Biological Degradation and Environmental Impact

  • 3,5-Diiodo-4-hydroxybenzamide is not utilized as a substrate by certain bacterial enzymes such as those found in Klebsiella pneumoniae, indicating specificity in microbial interactions with similar compounds. This has implications for its environmental degradation and persistence (McBride, Kenny, & Stalker, 1986).

Pharmacological Research

  • Derivatives of 3,5-Diiodo-4-hydroxybenzamide, such as N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives, have been investigated for their ability to inhibit histone deacetylases, showing potential as therapeutic agents in cancer treatment (Jiao et al., 2009).

Agricultural Applications

  • Compounds like 3,5-Diiodo-4-hydroxybenzoic acid, related to 3,5-Diiodo-4-hydroxybenzamide, have shown interesting effects such as promoting root growth in certain plants, which could have agricultural applications (Wain, 1977).

Anti-Parasitic Potential

  • Novel iodotyramides related to 3,5-Diiodo-4-hydroxybenzamide have exhibited significant anti-parasitic activity against organisms like Leishmania panamensis and Trypanosoma cruzi, highlighting potential applications in treating parasitic infections (Restrepo, Surmay, Jaramillo, & Restrepo, 2018).

Spectroscopic and Structural Studies

  • Spectroscopic studies on compounds like 4-Hydroxybenzamide, closely related to 3,5-Diiodo-4-hydroxybenzamide, have provided insights into their molecular structures and potential interactions, useful in material science and pharmaceutical research (Ramesh et al., 2020).

Diagnostic Applications

  • Certain derivatives of 3,5-Diiodo-4-hydroxybenzamide have been studied for their potential use in medical diagnostics, such as in visualizing internal organs in medical imaging (Epstein, Cohen, & Natelson, 1950).

Safety And Hazards

3,5-Diiodo-4-hydroxybenzamide may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment, chemical impermeable gloves, and adequate ventilation is recommended .

properties

IUPAC Name

4-hydroxy-3,5-diiodobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5I2NO2/c8-4-1-3(7(10)12)2-5(9)6(4)11/h1-2,11H,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTSGRORCMHYJRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1I)O)I)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5I2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50177731
Record name Benzamide, 4-hydroxy-3,5-diiodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50177731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxy-3,5-diiodobenzamide

CAS RN

2315-78-8
Record name Benzamide, 4-hydroxy-3,5-diiodo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002315788
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzamide, 4-hydroxy-3,5-diiodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50177731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
33
Citations
MA Zaki, HF Taylor, RL Wain - Annals of applied biology, 1967 - Wiley Online Library
The inactivation of the herbicide ioxynil by contact with soil has been investigated. Shaking solutions of the sodium salt with acid soils led to a precipitation of the herbicide. With alkaline …
Number of citations: 44 onlinelibrary.wiley.com
JC Hsu, ND Camper - Soil Biology and Biochemistry, 1979 - Elsevier
A fungus, Fusarium solani, isolated from the soil, degraded ioxynil (3,5-diiodo-4-hydroxyben-zonitrile) in pure culture into at least eight products. Five products were detected in the …
Number of citations: 11 www.sciencedirect.com
JMC Hsu, ND Camper - Applied microbiology, 1973 - Am Soc Microbiol
Interactions of ioxynil (3,5-diiodo-4-hydroxybenzonitrile) with a pure culture of Erwinia carotovora grown in a glucose-simple salts medium were studied. Growth of E. carotovora was …
Number of citations: 4 journals.asm.org
JMC Hsu, ND Camper - Pesticide Biochemistry and Physiology, 1975 - Elsevier
Degradation of ioxynil (4-hydroxy-3,5-diiodobenzonitrile) to CO 2 was detected in a clay loam, high organic matter content soil. The majority of radioactivity was recovered as 14 CO 2 …
Number of citations: 9 www.sciencedirect.com
KO Oliveira, ARM Silva, BF da Silva… - Biocatalysis and …, 2018 - Elsevier
This paper describes the biodegradation of the ioxynil octanoate herbicide by indigenous microorganisms isolated from herbicide impacted soil-enrichment cultures. Eleven positive hits …
Number of citations: 12 www.sciencedirect.com
AM Cupples, RA Sanford, GK Sims - Applied and Environmental …, 2005 - Am Soc Microbiol
Desulfitobacterium chlororespirans has been shown to grow by coupling the oxidation of lactate to the metabolic reductive dehalogenation of ortho chlorines on polysubstituted phenols. …
Number of citations: 67 journals.asm.org
AE SMITH - Weed Research, 1971 - Wiley Online Library
A spectrophotometric method was developed to detect bromoxynil in Regina heavy clay, and the breakdown under different temperature and moisture conditions was studied. At rates …
Number of citations: 46 onlinelibrary.wiley.com
AB Veselá, H Pelantová, M Šulc… - Journal of Industrial …, 2012 - academic.oup.com
The aim of this work was to determine the ability of rhodococci to transform 3,5-dichloro-4-hydroxybenzonitrile (chloroxynil), 3,5-dibromo-4-hydroxybenzonitrile (bromoxynil), 3,5-diiodo-4…
Number of citations: 33 academic.oup.com
MKK Nielsen, MS Holtze, B Svensmark… - Pest Management …, 2007 - Wiley Online Library
It is shown that potentially persistent transformation products can be formed from the herbicides bromoxynil (3,5‐dibromo‐4‐hydroxybenzonitrile) and ioxynil (3,5‐diiodo‐4‐…
Number of citations: 30 onlinelibrary.wiley.com
Z Frkova, N Badawi, A Johansen… - Pest management …, 2014 - Wiley Online Library
BACKGROUND The herbicide dichlobenil was banned in the European Union after its metabolite 2,6‐dichlorobenzamide ( BAM ) was encountered in groundwater. Owing to structural …
Number of citations: 17 onlinelibrary.wiley.com

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